Cas no 2228408-13-5 (3-(2,5-dimethoxypyridin-4-yl)butanoic acid)

3-(2,5-dimethoxypyridin-4-yl)butanoic acid 化学的及び物理的性質
名前と識別子
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- 3-(2,5-dimethoxypyridin-4-yl)butanoic acid
- EN300-1729377
- 2228408-13-5
-
- インチ: 1S/C11H15NO4/c1-7(4-11(13)14)8-5-10(16-3)12-6-9(8)15-2/h5-7H,4H2,1-3H3,(H,13,14)
- InChIKey: IKOCXEIRVVKBRL-UHFFFAOYSA-N
- SMILES: O(C)C1=CN=C(C=C1C(C)CC(=O)O)OC
計算された属性
- 精确分子量: 225.10010796g/mol
- 同位素质量: 225.10010796g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 16
- 回転可能化学結合数: 5
- 複雑さ: 234
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 68.6Ų
- XLogP3: 1.2
3-(2,5-dimethoxypyridin-4-yl)butanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1729377-1.0g |
3-(2,5-dimethoxypyridin-4-yl)butanoic acid |
2228408-13-5 | 1g |
$1229.0 | 2023-06-04 | ||
Enamine | EN300-1729377-0.5g |
3-(2,5-dimethoxypyridin-4-yl)butanoic acid |
2228408-13-5 | 0.5g |
$1180.0 | 2023-09-20 | ||
Enamine | EN300-1729377-2.5g |
3-(2,5-dimethoxypyridin-4-yl)butanoic acid |
2228408-13-5 | 2.5g |
$2408.0 | 2023-09-20 | ||
Enamine | EN300-1729377-5g |
3-(2,5-dimethoxypyridin-4-yl)butanoic acid |
2228408-13-5 | 5g |
$3562.0 | 2023-09-20 | ||
Enamine | EN300-1729377-0.1g |
3-(2,5-dimethoxypyridin-4-yl)butanoic acid |
2228408-13-5 | 0.1g |
$1081.0 | 2023-09-20 | ||
Enamine | EN300-1729377-10.0g |
3-(2,5-dimethoxypyridin-4-yl)butanoic acid |
2228408-13-5 | 10g |
$5283.0 | 2023-06-04 | ||
Enamine | EN300-1729377-5.0g |
3-(2,5-dimethoxypyridin-4-yl)butanoic acid |
2228408-13-5 | 5g |
$3562.0 | 2023-06-04 | ||
Enamine | EN300-1729377-0.25g |
3-(2,5-dimethoxypyridin-4-yl)butanoic acid |
2228408-13-5 | 0.25g |
$1131.0 | 2023-09-20 | ||
Enamine | EN300-1729377-1g |
3-(2,5-dimethoxypyridin-4-yl)butanoic acid |
2228408-13-5 | 1g |
$1229.0 | 2023-09-20 | ||
Enamine | EN300-1729377-0.05g |
3-(2,5-dimethoxypyridin-4-yl)butanoic acid |
2228408-13-5 | 0.05g |
$1032.0 | 2023-09-20 |
3-(2,5-dimethoxypyridin-4-yl)butanoic acid 関連文献
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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5. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
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Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
3-(2,5-dimethoxypyridin-4-yl)butanoic acidに関する追加情報
Comprehensive Overview of 3-(2,5-dimethoxypyridin-4-yl)butanoic acid (CAS No. 2228408-13-5)
3-(2,5-dimethoxypyridin-4-yl)butanoic acid (CAS No. 2228408-13-5) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique pyridine core and butanoic acid side chain, serves as a versatile intermediate in the synthesis of bioactive molecules. Its structural features, including the 2,5-dimethoxy substitution pattern, contribute to its potential applications in drug discovery and material science.
The growing interest in 3-(2,5-dimethoxypyridin-4-yl)butanoic acid aligns with current trends in small molecule therapeutics and precision medicine. Researchers are increasingly exploring its role in modulating enzymatic activity and targeting specific biological pathways. Recent studies highlight its relevance in the development of kinase inhibitors and GPCR-targeted drugs, addressing unmet medical needs in oncology and neurology.
From a synthetic chemistry perspective, the compound's CAS No. 2228408-13-5 serves as a critical identifier for researchers investigating its structure-activity relationships (SAR). The dimethoxy groups enhance its solubility profile, while the butanoic acid moiety offers opportunities for further derivatization. These properties make it valuable for high-throughput screening platforms and fragment-based drug design.
In the context of green chemistry initiatives, 3-(2,5-dimethoxypyridin-4-yl)butanoic acid has been evaluated for its potential in sustainable synthesis routes. Its compatibility with catalytic processes and biocatalytic transformations positions it as an attractive candidate for environmentally friendly pharmaceutical manufacturing. This aligns with industry demands for reduced environmental impact and atom-efficient synthesis.
The analytical characterization of CAS No. 2228408-13-5 typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and HPLC purity analysis. These methods ensure precise quality control for research applications. Recent advancements in computational chemistry have enabled more accurate predictions of its physicochemical properties, facilitating its integration into computer-aided drug design workflows.
Market trends indicate growing demand for 3-(2,5-dimethoxypyridin-4-yl)butanoic acid among contract research organizations (CROs) and academic laboratories. Its applications span from medicinal chemistry to chemical biology studies, particularly in investigations of metabolic pathways and signal transduction mechanisms. The compound's stability under various pH conditions enhances its utility in in vitro assay development.
Future research directions for CAS No. 2228408-13-5 may explore its potential in proteolysis targeting chimera (PROTAC) technology and targeted protein degradation strategies. The compound's modular structure offers opportunities for creating bifunctional molecules that can engage E3 ligases while maintaining target specificity. Such applications could revolutionize treatment approaches for challenging disease targets.
From a regulatory standpoint, 3-(2,5-dimethoxypyridin-4-yl)butanoic acid complies with standard laboratory safety protocols when handled appropriately. Proper personal protective equipment (PPE) and engineering controls should be implemented during its use. The compound's material safety data sheet (MSDS) provides comprehensive guidance for safe handling and storage conditions.
The synthesis of CAS No. 2228408-13-5 typically involves multi-step organic transformations, with recent literature emphasizing palladium-catalyzed cross-coupling reactions for efficient construction of its pyridine core. Optimization of these synthetic routes continues to be an active area of research, particularly in developing cost-effective and scalable production methods.
In conclusion, 3-(2,5-dimethoxypyridin-4-yl)butanoic acid represents a valuable chemical entity with diverse applications in modern research. Its combination of structural features, synthetic versatility, and biological relevance ensures its continued importance in advancing scientific discovery across multiple disciplines. As research methodologies evolve, this compound will likely find new applications in emerging areas of chemical biology and therapeutic development.
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